molecular formula C11H19NO3 B11889547 Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate CAS No. 1356386-51-0

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B11889547
CAS No.: 1356386-51-0
M. Wt: 213.27 g/mol
InChI Key: FYQMYAHTCYNZMR-UHFFFAOYSA-N
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Description

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is part of the spirocyclic family, which is known for its distinctive ring structure that combines flexibility with a limited number of degrees of freedom. The molecular formula of this compound is C11H19NO3, and it has a molecular weight of 213.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate can be achieved through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Another method involves the olefin metathesis reaction using a Grubbs catalyst. This six-step route is complex and expensive but allows for the synthesis of spirocyclic structures .

Industrial Production Methods

the Prins cyclization reaction remains a promising approach for large-scale synthesis due to its efficiency and ability to introduce various substituents .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Properties

CAS No.

1356386-51-0

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3

InChI Key

FYQMYAHTCYNZMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CCNCC2)OC1

Origin of Product

United States

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